4-Butylcyclohexane-1-carbonyl chloride
Overview
Description
4-Butylcyclohexane-1-carbonyl chloride is a useful research compound. Its molecular formula is C11H19ClO and its molecular weight is 202.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Butylcyclohexane-1-carbonyl chloride is likely to be the benzylic position of the cyclohexane ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .
Mode of Action
The compound interacts with its target through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) interacts with the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various transformations, including free radical bromination, nucleophilic substitution, and oxidation . These transformations can potentially affect a variety of biochemical pathways.
Result of Action
The result of the compound’s action is the formation of a new molecule through the substitution of the chloride group at the benzylic position . This can lead to changes in the molecular structure and properties of the compound, which can have various downstream effects at the cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the presence of other nucleophiles in the environment . Additionally, factors such as temperature and pH can also influence the compound’s reactivity and stability.
Properties
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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